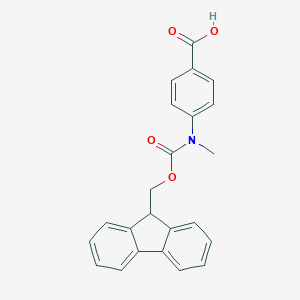

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is a complex organic compound with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.41 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Mécanisme D'action

Target of Action

Fmoc-4-methylaminobenzoic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid, is a biochemical used in proteomics research

Mode of Action

It’s worth noting that fluorenylmethyloxycarbonyl (fmoc) conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties specific to gram-positive bacteria . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Biochemical Pathways

Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting they may interact with biochemical pathways related to bacterial growth and survival.

Result of Action

Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting that they may inhibit bacterial growth and survival.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid typically involves the following steps:

Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amine is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-4-aminomethylbenzoic acid

- Fmoc-4-aminobenzoic acid

- Fmoc-4-methylaminobenzoic acid

Comparison

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is unique due to the presence of both the Fmoc group and the methylamino group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in peptide synthesis and chemical modifications due to its stability and ease of deprotection.

Activité Biologique

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid, commonly referred to as Fmoc-4-Amb-OH, is a compound notable for its applications in medicinal chemistry and peptide synthesis. Its molecular formula is C23H19NO4, with a molecular weight of 373.40 g/mol. This compound is primarily recognized for its role as a protecting group in peptide synthesis, but recent studies have also highlighted its potential biological activities.

| Property | Value |

|---|---|

| CAS Number | 164470-64-8 |

| Molecular Weight | 373.40 g/mol |

| Molecular Formula | C23H19NO4 |

| Purity | >98% (HPLC) |

| Physical State | Solid |

| Melting Point | 188 °C |

Antiviral Activity

Recent studies have identified Fmoc-4-Amb-OH as a potential inhibitor of viral proteases. Notably, it has been evaluated for its inhibitory effects on the SARS-CoV-2 3CL protease, with findings indicating a potent inhibition (Ki = 0.27 ± 0.1 nM) against this target . This suggests that the compound may play a significant role in antiviral drug development, particularly in the context of COVID-19.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research shows that derivatives of Fmoc amino acids can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The incorporation of Fmoc groups in peptide sequences enhances their stability and bioactivity, making them suitable candidates for anticancer therapies.

Enzyme Inhibition

Fmoc-4-Amb-OH has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a reversible inhibitor of certain proteolytic enzymes, which are crucial in various physiological processes . This property can be leveraged to design inhibitors that modulate enzyme activity in pathological conditions.

Study on SARS-CoV-2 Inhibition

In a comprehensive study published by the American Chemical Society, Fmoc derivatives were synthesized and tested against SARS-CoV-2 protease. The results indicated that compounds similar to Fmoc-4-Amb-OH demonstrated significant inhibitory activity, suggesting their potential use as therapeutic agents against COVID-19 .

Anticancer Activity Evaluation

A study focused on the cytotoxic effects of Fmoc amino acids on breast cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The results showed a dose-dependent response, highlighting the effectiveness of Fmoc-modified peptides in cancer treatment strategies .

Propriétés

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOGMQFPENTFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590511 |

Source

|

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160977-92-4 |

Source

|

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.